![molecular formula C14H21N3O B2977322 1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide CAS No. 953729-12-9](/img/structure/B2977322.png)
1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide
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Overview
Description
1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide is an organic compound with the molecular formula C14H21N3O. It is a piperidine derivative, which is a class of compounds known for their significant role in medicinal chemistry. This compound is characterized by the presence of a piperidine ring, a phenyl group, and an amide functional group.
Preparation Methods
The synthesis of 1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the phenyl group: This step involves the reaction of the piperidine derivative with a benzyl halide under basic conditions to form the benzylpiperidine intermediate.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide can be compared with other piperidine derivatives such as:
Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor in organic synthesis.
Piperazine: A six-membered ring with two nitrogen atoms, used in the synthesis of antihistamines and other drugs.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide, also known as CBS1118, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of viral entry and its implications in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H21N3O. Its structure features a piperidine ring substituted with an aminomethyl group and a carboxamide moiety, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its antiviral properties, particularly against filoviruses such as Ebola and Marburg viruses.
Antiviral Activity
Research indicates that compounds based on the aminomethylbenzamide structure exhibit significant inhibitory effects on the entry of Ebola virus (EBOV) and Marburg virus (MARV). The compound CBS1118 demonstrated an effective concentration (EC50) below 10 µM against both viruses, suggesting potent antiviral activity .
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications to the piperidine ring and the introduction of various substituents can significantly influence the potency of the compound. For instance, replacing the piperidine with other cyclic amines resulted in decreased activity, highlighting the importance of the piperidine structure for maintaining efficacy .
Table 1: Structure-Activity Relationship Findings
Compound | Modification | EC50 (µM) | Remarks |
---|---|---|---|
CBS1118 | None | < 10 | Broad-spectrum antiviral activity |
Compound 20 | Trifluoromethyl substitution | 1.27 | Enhanced potency |
Compound 32 | Morpholine substitution | 57% inhibition at 12.5 µM | Decreased potency |
The mechanism by which CBS1118 inhibits viral entry involves interference with viral fusion processes. This is supported by molecular docking studies that suggest strong binding interactions between the compound and key viral proteins .
Case Studies
In a study evaluating various aminomethylbenzamides, CBS1118 was highlighted as a lead compound due to its favorable pharmacokinetic properties and metabolic stability in both rat and human liver microsomes. This stability is crucial for its potential development as a therapeutic agent .
Table 2: Comparative Analysis of Antiviral Efficacy
Compound | Virus Type | EC50 (µM) | Metabolic Stability |
---|---|---|---|
CBS1118 | EBOV | < 10 | Good |
Compound 20 | MARV | < 10 | Moderate |
Compound 32 | EBOV | 9.86 | High |
Properties
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-9-11-1-3-12(4-2-11)10-17-7-5-13(6-8-17)14(16)18/h1-4,13H,5-10,15H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERFMNWEGJKJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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